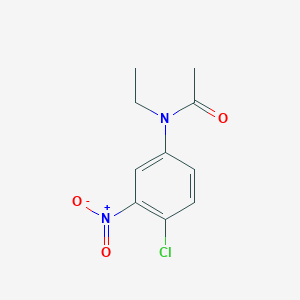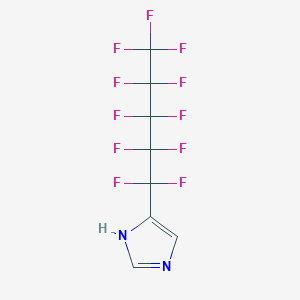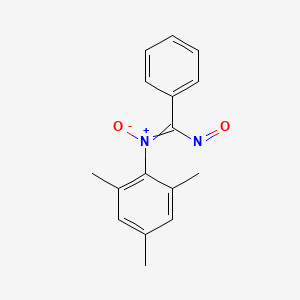
Acridine, 9-(oxiranylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-(oxiranylmethoxy)- is a chemical compound that belongs to the acridine family, characterized by its unique structure that includes an oxirane (epoxide) ring attached to the acridine core. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 9-(oxiranylmethoxy)- typically involves the reaction of acridine with an epoxide precursor under specific conditions. One common method includes the use of glycidol (2,3-epoxy-1-propanol) as the epoxide source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the acridine nitrogen on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Acridine, 9-(oxiranylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acridine, 9-(oxiranylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted acridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, diols, and other functionalized compounds that retain the acridine core structure.
Applications De Recherche Scientifique
Acridine, 9-(oxiranylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Acridine, 9-(oxiranylmethoxy)- primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the oxirane ring can react with nucleophilic sites in biomolecules, leading to further biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties, used historically as an antiseptic.
Uniqueness
Acridine, 9-(oxiranylmethoxy)- is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for forming various derivatives. This structural feature distinguishes it from other acridine compounds and expands its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
113105-85-4 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
9-(oxiran-2-ylmethoxy)acridine |
InChI |
InChI=1S/C16H13NO2/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2 |
Clé InChI |
NZHYLHJYIBRUPH-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)



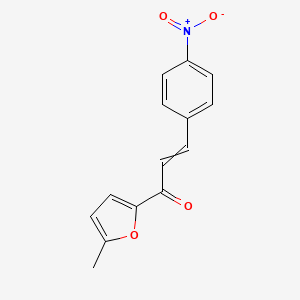
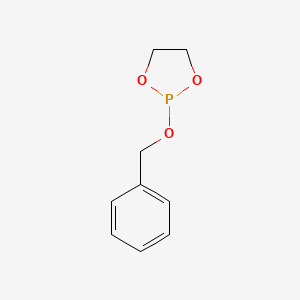

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
